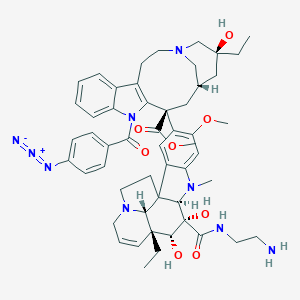
N-(4-Azidobenzoyl)-N'-beta-aminoethylvindesine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Azidobenzoyl)-N'-beta-aminoethylvindesine, commonly known as ABV, is a synthetic compound belonging to the vinca alkaloid family. It is a potent microtubule inhibitor that has been widely used in scientific research for its ability to disrupt cellular processes. ABV has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.
作用機序
ABV exerts its effect on cells by binding to tubulin, a protein that forms microtubules. It disrupts the formation and stability of microtubules, leading to cell cycle arrest and apoptosis. ABV also inhibits the transport of cellular components along microtubules, leading to disruption of intracellular processes.
生化学的および生理学的効果
ABV has been shown to have a wide range of biochemical and physiological effects on cells. It inhibits cell growth and induces apoptosis by disrupting microtubule formation and stability. ABV also affects the transport of cellular components along microtubules, leading to disruption of intracellular processes. Additionally, ABV has been shown to inhibit the migration of cells, which may have implications in cancer metastasis.
実験室実験の利点と制限
ABV has several advantages as a research tool. It is a potent microtubule inhibitor that can be used to study the role of microtubules in cellular processes. ABV is also relatively stable and has a long shelf life, making it a convenient tool for research. However, ABV has some limitations. It is toxic to cells at high concentrations, which may limit its use in certain experiments. Additionally, ABV is not selective in its effects on microtubules, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on ABV. One area of research is the development of more selective microtubule inhibitors that can be used to study specific cellular processes. Another area of research is the use of ABV in combination with other drugs to enhance its effectiveness in cancer therapy. Additionally, the use of ABV in nanotechnology applications, such as drug delivery systems, is an area of active research.
合成法
The synthesis of ABV involves the reaction of N-(4-aminobenzoyl)-N'-beta-aminoethylvindesine with sodium azide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure maximum yield and purity. Several modifications to the synthesis method have been made to improve the efficiency of the process.
科学的研究の応用
ABV has been used in various scientific research studies to investigate its effects on cellular processes. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. ABV has also been used to study the role of microtubules in cellular processes such as mitosis, cell migration, and intracellular transport.
特性
CAS番号 |
103974-27-2 |
|---|---|
製品名 |
N-(4-Azidobenzoyl)-N'-beta-aminoethylvindesine |
分子式 |
C52H63N9O8 |
分子量 |
942.1 g/mol |
IUPAC名 |
methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-(2-aminoethylcarbamoyl)-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-11-(4-azidobenzoyl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C52H63N9O8/c1-6-48(66)27-31-28-51(47(65)69-5,41-35(17-23-59(29-31)30-48)34-11-8-9-12-38(34)61(41)42(62)32-13-15-33(16-14-32)56-57-54)37-25-36-39(26-40(37)68-4)58(3)44-50(36)19-24-60-22-10-18-49(7-2,43(50)60)45(63)52(44,67)46(64)55-21-20-53/h8-16,18,25-26,31,43-45,63,66-67H,6-7,17,19-24,27-30,53H2,1-5H3,(H,55,64)/t31-,43+,44-,45-,48+,49-,50?,51+,52+/m1/s1 |
InChIキー |
JGCLDPQQVPZGTK-NRUYZIJJSA-N |
異性体SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)N=[N+]=[N-])(C6=C(C=C7C(=C6)C89CCN1[C@H]8[C@@](C=CC1)([C@H]([C@@]([C@@H]9N7C)(C(=O)NCCN)O)O)CC)OC)C(=O)OC)O |
SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)N=[N+]=[N-])(C6=C(C=C7C(=C6)C89CCN1C8C(C=CC1)(C(C(C9N7C)(C(=O)NCCN)O)O)CC)OC)C(=O)OC)O |
正規SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)N=[N+]=[N-])(C6=C(C=C7C(=C6)C89CCN1C8C(C=CC1)(C(C(C9N7C)(C(=O)NCCN)O)O)CC)OC)C(=O)OC)O |
同義語 |
4-NABV N-(4-azidobenzoyl)-N'-(2-aminoethyl)vindesine N-(4-azidobenzoyl)-N'-beta-aminoethylvindesine N-(4-azidobenzoyl)-N'-beta-aminoethylvindesine, 3H-labeled NABV |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



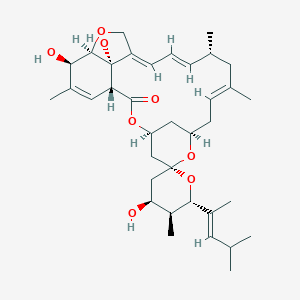

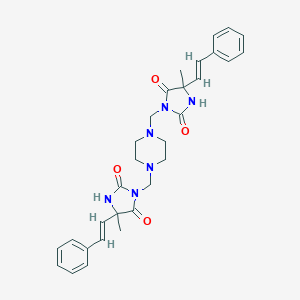
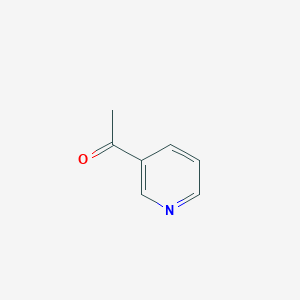
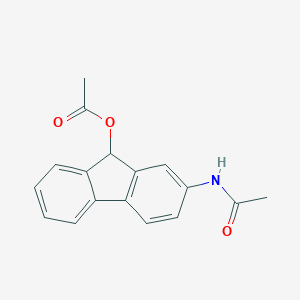
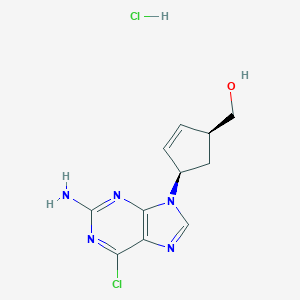
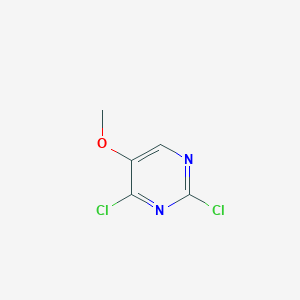
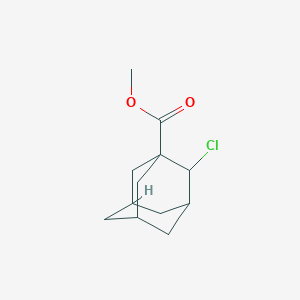
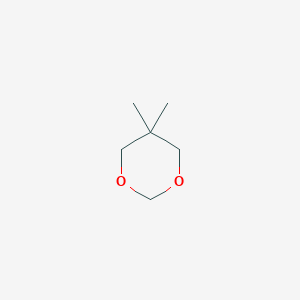
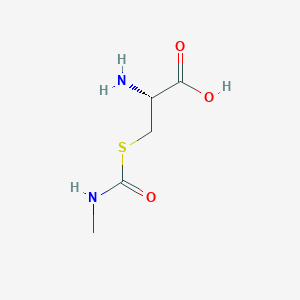
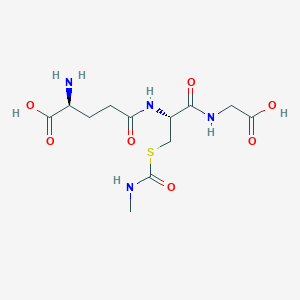
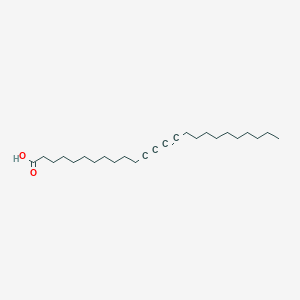
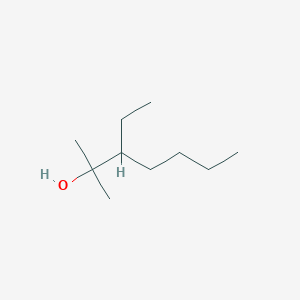
![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)